![molecular formula C7H3ClF2O2 B157831 4-Chloro-2,5-difluorobenzoic acid CAS No. 132794-07-1](/img/structure/B157831.png)
4-Chloro-2,5-difluorobenzoic acid
Overview
Description
4-Chloro-2,5-difluorobenzoic acid is a fluorinated building block . It has a linear formula of ClC6H2(F)2CO2H . It reacts with substituted 2-hydroxy acetophenones in the presence of POCl3 to afford 2-acetylphenyl-4-chloro-2,5-difluorobenzoate .
Synthesis Analysis
The synthesis of 4-Chloro-2,5-difluorobenzoic acid can be achieved from 2,5-difluoroaniline by Sandmeyer reaction, bromination, and Grignard reaction . The optimal reaction conditions of bromination were: n (2-chloro-1,4-difluorobenzene):n (Br2)=1:1.13, n (2-chloro-1,4-difluorobenzene):n (FeCl3)=1:0.03, bromination temperature=30 ℃, and bromination time=5 h .Molecular Structure Analysis
The molecular weight of 4-Chloro-2,5-difluorobenzoic acid is 192.55 g/mol . The InChI key is PEPCYJSDHYMIFN-UHFFFAOYSA-N . The SMILES string is OC(=O)c1cc(F)c(Cl)cc1F .Chemical Reactions Analysis
4-Chloro-2,5-difluorobenzoic acid reacts with substituted 2-hydroxy acetophenones in the presence of POCl3 to afford 2-acetylphenyl-4-chloro-2,5-difluorobenzoate .Physical And Chemical Properties Analysis
The melting point of 4-Chloro-2,5-difluorobenzoic acid is 154-157 °C (lit.) . The compound has a topological polar surface area of 37.3 Ų . It has one rotatable bond .Scientific Research Applications
Pharmaceutical Intermediates
4-Chloro-2,5-difluorobenzoic acid is utilized as an intermediate in the synthesis of various medicinal compounds. It reacts with substituted 2-hydroxy acetophenones to produce 2-acetylphenyl-4-chloro-2,5-difluorobenzoate, which has potential applications in drug development .
Pesticide Synthesis
This compound serves as a crucial intermediate in the creation of pesticides. Its reactivity and structural properties make it suitable for developing new pesticide formulas .
Semiconductor Applications
In the field of electronics, 4-Chloro-2,5-difluorobenzoic acid has been used to modify natural clay semiconductors, enhancing their performance in dye-sensitized solar cells .
Antimicrobial Agents
Research indicates that 4-Chloro-2,5-difluorobenzoic acid can be synthesized into antibacterial agents, expanding its utility in combating microbial infections .
Lanthanide Complexes
The compound forms complexes with lanthanides and phenanthroline, which are studied for their crystal structures and potential applications in materials science .
Natural Dye Production
It has been reported that 4-Chloro-2,5-difluorobenzoic acid can be derived from natural dyes extracted from plant roots, suggesting its use in sustainable dye manufacturing processes .
Safety and Hazards
4-Chloro-2,5-difluorobenzoic acid is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Relevant Papers The relevant papers retrieved discuss the synthesis method of 4-Chloro-2,5-difluorobenzoic acid . The structure of the product was confirmed by MS and 1H NMR .
Mechanism of Action
Target of Action
It is known to react with substituted 2-hydroxy acetophenones .
Mode of Action
4-Chloro-2,5-difluorobenzoic acid interacts with its targets through a chemical reaction. Specifically, it reacts with substituted 2-hydroxy acetophenones in the presence of POCl3 to afford 2-acetylphenyl-4-chloro-2,5-difluorobenzoate .
properties
IUPAC Name |
4-chloro-2,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPCYJSDHYMIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369825 | |
Record name | 4-Chloro-2,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132794-07-1 | |
Record name | 4-Chloro-2,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key steps involved in synthesizing 4-chloro-2,5-difluorobenzoic acid from p-fluoronitrobenzene?
A: The synthesis of 4-chloro-2,5-difluorobenzoic acid from p-fluoronitrobenzene involves a multi-step process []. Key steps include:
Q2: What is the reported purity of 4-chloro-2,5-difluorobenzoic acid synthesized using the method described in the research?
A: The research indicates that the described synthesis method can produce 4-chloro-2,5-difluorobenzoic acid with a high purity of over 98% []. This high purity is crucial for potential applications of the compound.
Q3: How is the structure of synthesized 4-chloro-2,5-difluorobenzoic acid confirmed?
A: The structure of the synthesized 4-chloro-2,5-difluorobenzoic acid is confirmed using analytical techniques like Mass Spectrometry (MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy []. These techniques provide detailed information about the molecular mass and the arrangement of hydrogen atoms within the molecule, respectively, confirming its identity.
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